1,2-Difluoroethane

Catalog No.
S702412
CAS No.
624-72-6
M.F
C2H4F2
M. Wt
66.05 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Difluoroethane

CAS Number

624-72-6

Product Name

1,2-Difluoroethane

IUPAC Name

1,2-difluoroethane

Molecular Formula

C2H4F2

Molecular Weight

66.05 g/mol

InChI

InChI=1S/C2H4F2/c3-1-2-4/h1-2H2

InChI Key

AHFMSNDOYCFEPH-UHFFFAOYSA-N

SMILES

C(CF)F

Solubility

Very soluble in ether, benzene, chloroform
In water, 2.31X10+3 mg/L at 25 °C (est)

Canonical SMILES

C(CF)F

1,2-Difluoroethane, with the chemical formula C2H4F2\text{C}_2\text{H}_4\text{F}_2, is a saturated hydrofluorocarbon that contains two fluorine atoms attached to a two-carbon ethane backbone. It is an isomer of 1,1-difluoroethane and is commonly referred to by its HFC designation, HFC-152. The molecule exists in different conformations, predominantly in the gauche form when in gaseous state, while both gauche and trans forms are present in liquid state .

The compound has a critical temperature of 107.5 °C and exhibits unique properties due to hyperconjugation effects, which influence its stability and conformation preferences .

1,2-Difluoroethane is not typically involved in biological processes and does not have a known mechanism of action within living organisms.

  • Toxicity: Limited data available on the specific toxicity of 1,2-difluoroethane. However, due to its similarities to other HFCs, it may be an asphyxiant by displacing oxygen in the lungs at high concentrations [].
  • Flammability: 1,2-difluoroethane is not flammable but can decompose in a fire to produce toxic fumes including hydrogen fluoride [].

Unlike ethane (H3C-CH3), which adopts a staggered conformation due to steric repulsion between the hydrogen atoms, 1,2-Difluoroethane exhibits a preference for a gauche conformation, where the two fluorine atoms are rotated approximately 60 degrees around the C-C bond. Researchers use computational methods to investigate the relative contributions of various factors, such as hyperconjugation and steric interactions, to this conformational preference. These studies help refine our understanding of the interplay between electronic structure and molecular shape [1].

Here, [1] refers to the following source:

  • McGuire, M. J., et al. (2016). Gauche Effect in 1,2-Difluoroethane. Hyperconjugation, Bent Bonds, Steric Repulsion. The Journal of Physical Chemistry A, 120(11), 2207-2214. ()
. Notably, it reacts with chlorine under light exposure to yield products such as dichlorodifluoroethane and chlorofluorocarbons, with the specific ratios depending on the solvent used . Additionally, it can react explosively with fluorine gas, resulting in a mixture of 1,2-difluoroethane and vinyl fluoride .

In environmental contexts, 1,2-difluoroethane degrades in the atmosphere through reactions with hydroxyl radicals and oxygen, leading to the formation of various peroxy radicals .

The biological activity of 1,2-difluoroethane is characterized by its toxicity. Inhalation can lead to severe health effects due to its high density and potential to displace oxygen in the lungs. Animal studies have shown that exposure can result in the conversion of the compound into fluoroacetate and subsequently fluorocitrate, both of which are toxic . The compound has been reported to cause cardiac arrhythmias and other serious health issues upon inhalation at significant concentrations .

1,2-Difluoroethane can be synthesized through several methods:

  • Fluorination of Ethylene: Ethylene reacts explosively with fluorine gas under controlled conditions to produce 1,2-difluoroethane alongside vinyl fluoride.
  • Halogen Exchange Reactions: Reacting 1,2-dichloroethane with potassium fluoride can yield 1,2-difluoroethane through halogen exchange .

These methods highlight the compound's reactivity and the necessity for careful handling during synthesis.

The primary applications of 1,2-difluoroethane include:

  • Refrigerants: It accounts for approximately 39% of its use.
  • Foam Blowing Agents: Used in manufacturing foams (17%).
  • Solvents: Employed in various cleaning processes (14%).
  • Fluoropolymers: Acts as a precursor in polymer production (14%).
  • Sterilant Gas: Utilized in sterilization processes (2%).
  • Aerosol Propellants: Serves as a propellant in aerosol products (2%) .

Studies have shown that 1,2-difluoroethane interacts significantly with biological systems. Its inhalation leads to alterations in cardiac function due to increased sensitivity of myocardial tissue to catecholamines. Furthermore, it has been implicated in displacing oxygen in confined spaces, posing severe risks .

Research indicates that interactions with cytochrome P450 enzymes facilitate its metabolic conversion into more toxic derivatives like fluoroacetate .

Several compounds share structural similarities with 1,2-difluoroethane. Here are some comparisons:

CompoundFormulaKey Features
1,1-DifluoroethaneC2H4F2\text{C}_2\text{H}_4\text{F}_2One fluorine on each carbon; less toxic than 1,2-difluoroethane.
Vinyl FluorideC2H3F\text{C}_2\text{H}_3\text{F}Contains a double bond; used in polymer production.
TrichloroethyleneC2Cl3H\text{C}_2\text{Cl}_3\text{H}Halogenated solvent; more hazardous than difluorinated compounds.
PerfluoroethaneC2F6\text{C}_2\text{F}_6Fully fluorinated; inert but potent greenhouse gas.

Uniqueness of 1,2-Difluoroethane: Unlike its counterparts, 1,2-difluoroethane exhibits significant toxicity upon inhalation and has specific applications as a refrigerant and foam-blowing agent due to its favorable thermodynamic properties.

Color/Form

Volatile liquid

XLogP3

0.9

Boiling Point

30.7 °C
26 °C

Density

Liquid density = 0.913 g/mL at 19 °C

LogP

log Kow = 1.21 (est)

UNII

2IQ22ABI8P

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H224 (100%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

616.17 mmHg
616 mm Hg at 25 °C /from experimentally-derived coefficients/

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

624-72-6

Wikipedia

1,2-difluoroethane

Methods of Manufacturing

Manufacturing processes use hydrofluoric acid from fluorospar in production of all fluorocarbons. Some processes use carbon tetrachloride from carbon disulfide, or as co-product of perchloroethylene and chlorination of propylene, or chloroform from chlorination of methanol. The major hazards relate primarily to the inadvertent release of hydrofluoric acid or carbon tetrachloride, rather than to the manufactured fluorocarbons. /Fluorocarbons/

Analytic Laboratory Methods

GAS CHROMATOGRAPHIC METHOD FOR DETERMINING FLUOROCARBONS IN AIR IS DESCRIBED. CONCN IN AIR ARE DETERMINED DIRECTLY. /FLUOROCARBONS/
GAS CHROMATOGRAPHIC METHOD FOR MEASURING HALOCARBONS IN AMBIENT AIR SAMPLES IS PRESENTED. /HALOCARBONS/
FLUOROCARBONS IN AIR OF WORKING AREA & IN EXHALED AIR CAN BE ANALYZED BY IR SPECTROMETRY. /FLUOROCARBONS/
GAS CHROMATOGRAPHIC METHOD IS PRESENTED FOR FREONS. /FREONS/
A GAS CHROMATOGRAPHIC PROCEDURE FOR DETERMINING ATMOSPHERIC LEVELS OF FLUOROCARBONS IS DESCRIBED. COLUMN IS TEMP PROGRAMMED TO SEPARATE HALOGENATED COMPONENTS WHILE MAINTAINING SHORT RETENTION TIMES FOR EACH COMPONENT. FREON 113 INCL. /FLUOROCARBONS/

Clinical Laboratory Methods

GAS CHROMATOGRAPHIC METHOD FOR DETERMINING FLUOROCARBONS IS DESCRIBED. CONCN IN BODY FLUIDS ARE DETERMINED BY MEANS OF HEAD SPACE ANALYSIS. /FLUOROCARBONS/
FLUOROCARBON DETERMINATION IN BLOOD: GAS CHROMATOGRAPHY WITH ELECTRON CAPTURE DETECTION. /FLUOROCARBONS/

Interactions

If inhalation occurs, epinephrine or other sympathomimetic amines and adrenergic activators should not be admin since they will further sensitize heart to development of arrhythmias. /Fluorocarbons/

Dates

Modify: 2023-08-15

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